molecular formula C11H16N2O2 B1532317 tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate CAS No. 1263281-62-4

tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate

Cat. No. B1532317
M. Wt: 208.26 g/mol
InChI Key: NPTINIWEOCJMLN-UHFFFAOYSA-N
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Description

Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate (TBPHIC) is an organic compound belonging to the class of imidazole derivatives. It is used as a key intermediate in the synthesis of various pharmaceuticals, such as antibacterial and anti-inflammatory agents. TBPHIC is also used in the synthesis of other organic compounds, such as polymers, dyes, and catalysts.

Scientific Research Applications

Organometallic Chemistry and Catalysis

Research has explored the use of tert-butyl substituted pyrroloimidazole compounds as ligands in organometallic complexes. For instance, Specht et al. (2013) demonstrated how the introduction of tert-butyl groups adjacent to the pyridyl N in N-pyridyl imidazolidene ligands affects the coordination to iridium centers, impacting the structure and catalytic activity of the resulting complexes. This study highlights the role of steric hindrance in modulating ligand coordination and its potential implications in catalysis【Specht et al., 2013】(https://consensus.app/papers/effects-hindrance-npyridyl-imidazolylidenes-specht/0a067df61441528387ae0e9951ad3ed4/?utm_source=chatgpt).

Crystallography and Molecular Structure

Das et al. (2016) conducted a structural analysis of tert-butyl substituted carbamate derivatives, revealing an intricate network of hydrogen bonds forming three-dimensional architectures. This work underscores the importance of weak and strong hydrogen bonds in determining the molecular and crystal structures of such compounds【Das et al., 2016】(https://consensus.app/papers/carbamate-derivatives-interplay-hydrogen-bonds-das/997a657ec3cc5894bce10b6d56c02c28/?utm_source=chatgpt).

Medicinal Chemistry

In the realm of medicinal chemistry, Abonía et al. (2011) synthesized tert-butyl substituted benzimidazole derivatives as potential antitumor agents. Their study provides valuable insights into the structure-activity relationships of these compounds, with some showing significant activity against various human tumor cell lines【Abonía et al., 2011】(https://consensus.app/papers/synthesis-novel-125trisubstituted-benzimidazoles-abonía/ec6d56fc92525aca9f0b27c333c500a1/?utm_source=chatgpt).

Polymer Science

Koyuncu et al. (2009) reported on the synthesis and electrochromic properties of a conducting polymer containing a tert-butyl substituted carbazole subunit. This work highlights the potential of such polymers in electrochromic devices, demonstrating their color-switching capabilities and redox stability【Koyuncu et al., 2009】(https://consensus.app/papers/conducting-polymer-25bis2thienyl1hpyrrole-containing-koyuncu/af3b8cd9f3a158588886ded7330a3795/?utm_source=chatgpt).

Synthetic Organic Chemistry

In synthetic organic chemistry, studies have focused on the development of novel synthetic methodologies and reactions involving tert-butyl substituted imidazole compounds. For example, Yadav and Sriramurthy (2005) explored the use of silylmethyl-substituted aziridine and azetidine as masked dipoles for cycloaddition reactions, demonstrating the versatility of these compounds in synthesizing heterocyclic structures【Yadav & Sriramurthy, 2005】(https://consensus.app/papers/silylmethylsubstituted-azetidine-masked-14dipoles-yadav/1adf27a06a60583782efbce462a449ff/?utm_source=chatgpt).

properties

IUPAC Name

tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-7-13-6-4-5-9(13)12-8/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTINIWEOCJMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN2CCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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